Product packaging for Dimethyl ethylphosphonate(Cat. No.:CAS No. 6163-75-3)

Dimethyl ethylphosphonate

Cat. No.: B3192262
CAS No.: 6163-75-3
M. Wt: 138.1 g/mol
InChI Key: YHQMSHVVGOSZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organophosphonates in Modern Chemical Synthesis and Materials Science

Organophosphonates, a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, represent a cornerstone of modern chemical research and industrial application. Their unique chemical and physical properties, stemming from the tetrahedral phosphorus center, have made them indispensable in a variety of fields. In materials science, they are widely incorporated into polymers to enhance flame retardancy, with their mechanism of action often involving the formation of a protective char layer upon combustion. wikipedia.orgchemimpex.com Beyond this, their utility extends to serving as plasticizers, anti-foaming agents, and stabilizers in industrial formulations. wikipedia.org In the realm of chemical synthesis, the phosphonate (B1237965) moiety is a versatile functional group. It is a key building block in the creation of complex molecules, including those with significant biological activity, finding applications in the development of pharmaceuticals and agrochemicals like pesticides and herbicides. chemimpex.com The stability of the C-P bond combined with the reactivity of the phosphonate esters makes them valuable intermediates in synthetic organic chemistry. chemimpex.com

Overview of Phosphonate Ester Research Paradigms

Research into phosphonate esters is diverse, reflecting their wide-ranging applicability. A significant paradigm involves their use as chemical simulants for more hazardous organophosphorus compounds, such as chemical warfare agents (CWAs). bham.ac.ukacs.org Due to their lower toxicity but similar chemical structures and spectroscopic signatures, compounds like dimethyl methylphosphonate (B1257008) (DMMP) are extensively studied to understand the detection, adsorption, and decomposition of nerve agents on various surfaces. acs.orgtandfonline.com This research is critical for developing protective materials and decontamination technologies.

Another major research area focuses on fundamental mechanistic studies. Scientists investigate the kinetics and products of their reactions with various species, such as hydroxyl radicals, to model their environmental fate and degradation pathways. acs.org The electronic structure of phosphonate esters is also a subject of intense investigation, employing tools like gas-phase photoelectron spectroscopy and density functional theory (DFT) calculations to map their molecular orbitals and predict reactivity. nih.govacs.org

Furthermore, the development of novel synthetic methodologies for creating and modifying phosphonate esters remains an active field. This includes the Michaelis-Arbuzov reaction, a classic and widely used method for forming the C-P bond. wikipedia.org Research also explores new catalysts and reaction conditions to improve yield, purity, and efficiency. google.comresearchgate.net These synthetic efforts are aimed at producing advanced materials, such as novel flame retardants or functional polymers, with tailored properties. guidechem.comsigmaaldrich.com

Position of Dimethyl Ethylphosphonate within the Broader Scope of Organophosphorus Chemistry Research

This compound (DMEP) is an organophosphonate ester that holds a specific position within the landscape of organophosphorus research. While less ubiquitous in the literature than its close relative, dimethyl methylphosphonate (DMMP), DMEP serves as a valuable compound for specific scientific inquiry.

Its primary role in advanced research is as a simulant for G-series nerve agents. bham.ac.uk Researchers utilize DMEP to study the fundamental chemical behaviors of these highly toxic compounds in a safer laboratory setting. For example, detailed investigations using electrospray ionization-ion trap mass spectrometry (ESI-ITMS) have explored the fragmentation pathways and subsequent reactions of DMEP. bham.ac.uk These studies are often augmented by density functional theory calculations to elucidate the mechanisms involved in its dissociation, providing critical data for the development of sensitive detection and analytical systems for actual chemical agents. bham.ac.uk

From a synthetic chemistry perspective, the formation of related ethylphosphonates is a known consideration during certain phosphonate syntheses. For instance, the preparation of diethyl methylphosphonate can be complicated by the simultaneous formation of diethyl ethylphosphonate, highlighting the nuanced reactivity and potential for side-product formation within this class of compounds. orgsyn.org This positions this compound and its analogues within the practical context of synthetic challenges and purity considerations in organophosphorus chemistry.

Chemical Data for this compound

Table 1: Chemical and Physical Properties

Property Value
Molecular Formula C₄H₁₁O₃P nih.gov
Molar Mass 138.10 g/mol nih.gov
Boiling Point 188-189 °C
Density 1.096 g/cm³
Refractive Index 1.416

Note: Boiling point, density, and refractive index values are typical values and may vary.

Table 2: Identifiers

Identifier Type Value
IUPAC Name 1-dimethoxyphosphorylethane nih.gov
CAS Number 6163-75-3 nih.gov
PubChem CID 521983 nih.gov
SMILES CCP(=O)(OC)OC nih.gov

| InChI | | InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3 nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O3P B3192262 Dimethyl ethylphosphonate CAS No. 6163-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethoxyphosphorylethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQMSHVVGOSZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023351
Record name Dimethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-75-3
Record name Dimethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl ethylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Computational Characterization of Dimethyl Ethylphosphonate

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental in identifying and characterizing DMEP, offering insights into its atomic connectivity, functional groups, and interactions with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, is a powerful tool for the definitive structural elucidation of organophosphorus compounds like Dimethyl ethylphosphonate. The chemical shifts and coupling constants provide unambiguous information about the molecular structure.

TechniqueCompoundObserved Chemical Shifts (δ) and Couplings (J)Reference
¹H NMRDiethyl ethylphosphonate (DEEP)δ 4.15-4.01 (m, 4H, OCH₂), 1.72 (dq, J = 18.1, 7.6 Hz, 2H, PCH₂), 1.31 (t, J = 7.1 Hz, 6H, OCH₂CH₃), 1.15 (dt, J = 20.0, 7.6 Hz, 3H, PCH₂CH₃) rsc.org
¹³C NMRDiethyl ethylphosphonate (DEEP)δ 61.5 (d, JC-P = 6.5 Hz, OCH₂), 18.8 (d, JC-P = 141.9 Hz, PCH₂), 16.5 (d, JC-P = 5.9 Hz, OCH₂CH₃), 6.6 (d, JC-P = 6.9 Hz, PCH₂CH₃) rsc.org
³¹P NMRDiethyl ethylphosphonate (DEEP)δ 34.19 rsc.org
³¹P NMRDiethyl ethylphosphonate (DEEP)δ 30.8 oup.com

Based on these related structures, the ¹H NMR spectrum of DMEP is expected to show a quartet and a triplet for the ethyl group attached to the phosphorus atom, with characteristic H-P coupling. The two methoxy (B1213986) groups would appear as a doublet due to coupling with the ³¹P nucleus. Similarly, the ¹³C NMR spectrum would display distinct signals for the ethyl and methoxy carbons, with observable C-P coupling constants that are valuable for assignment. The magnitude of the one-bond C-P coupling (¹JCP) is significantly larger than two-bond couplings (²JCP). blogspot.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within the DMEP molecule. spie.org These techniques are sensitive to the molecular environment, making them suitable for studying intermolecular interactions.

Key vibrational modes characteristic of the phosphonate (B1237965) group are readily identifiable. Studies on the closely related simulant, Dimethyl methylphosphonate (B1257008) (DMMP), have identified strong absorbance bands associated with the phosphorus-oxygen double bond (P=O) stretch, typically observed around 1275 cm⁻¹, and the phosphorus-oxygen-carbon (P-O-C) bond stretch near 1050 cm⁻¹. nih.gov These frequencies are characteristic of the organophosphonate functional group and would be expected at similar positions in the spectrum of DMEP.

Changes in the position and shape of these vibrational bands can indicate interactions such as hydrogen bonding. For example, a reduction in hydrogen bonding between water and the P=O group of DMMP in a cellular cytoplasm leads to an observable shift in its ³¹P NMR signal, and similar effects on vibrational modes can be anticipated. nih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)SignificanceReference
P=O Stretch~1275Characteristic strong absorption for the phosphonyl group. nih.gov
P-O-C Stretch~1050Identifies the phosphonate ester functionality. nih.gov
Defect-Induced (D) Mode (on CeO₂)~600In studies with oxide surfaces, this Raman band indicates the presence of oxygen vacancies. mdpi.com
F₂g Mode (on CeO₂)~460Symmetric stretch characteristic of the CeO₂ lattice in Raman spectroscopy. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and electronic state of the atoms within a molecule, as well as its adsorption and decomposition behavior on various substrates. jh.edursc.org While specific XPS studies on DMEP are limited, extensive research on the analogous compound DMMP illustrates the utility of this technique. jh.edursc.orgjh.edu

XPS studies on DMMP adsorbed on metal oxide surfaces, such as CeO₂ and ZrO₂, involve the analysis of core-level spectra, including P 2p, O 1s, and C 1s. mdpi.comjh.edumdpi.com The binding energy of the P 2p peak provides insight into the chemical state of the phosphorus atom. For instance, a lower P 2p binding energy is often indicative of decomposition, such as the cleavage of a P-OCH₃ bond and subsequent bonding of the phosphorus center to a lattice oxygen. jh.edu

The analysis of the O 1s spectrum allows for the deconvolution of different oxygen species, such as lattice oxygen, adsorbed oxygen, and oxygen atoms within the phosphonate molecule itself. mdpi.com These studies have shown that surface defects like oxygen vacancies and hydroxyl groups can play a crucial role in the decomposition pathways of organophosphonates. jh.edursc.org Such analyses are critical for understanding how DMEP would interact with filtration materials or environmental surfaces.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the detection, identification, and quantification of volatile organophosphorus compounds like this compound. mdpi.com GC provides excellent separation of components in a mixture, while MS offers sensitive detection and structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. accscience.comnih.gov

The fragmentation of DMEP has been investigated using techniques such as Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-ITMS). bham.ac.uk These studies have revealed that DMEP and its isotopomers can undergo unusual fragmentation pathways, the interpretation of which is aided by theoretical calculations. bham.ac.uk Collision-Induced Dissociation (CID) is commonly used to induce fragmentation and study the resulting patterns. bham.ac.uk

GC-MS analysis of DMEP shows characteristic peaks that are used for its identification. The NIST Mass Spectrometry Data Center reports major peaks at m/z 110 and 109 for DMEP. nih.gov The analysis of related compounds, such as Diethyl ethylphosphonate (DEEP), is also well-established, contributing to a broader understanding of the mass spectrometric behavior of this chemical class. acs.org

CompoundTechniqueKey Findings / Observed m/zReference
This compound (DMEP)GC-MSTop Peak: m/z 110; 2nd Highest: m/z 109 nih.gov
This compound (DMEP)ESI-ITMSInvestigated unusual fragmentation mechanisms with the aid of DFT. bham.ac.uk
Dimethyl methylphosphonate (DMMP)GC-MSValidated methods show high linearity (R² = 0.9998) and low detection limits (0.0167 ppm). accscience.com
Diethyl ethylphosphonate (DEEP)API-MSUsed to identify reaction products with OH radicals, such as C₂H₅OP(O)(OH)C₂H₅. acs.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly those based on quantum mechanics, are indispensable for complementing experimental findings. They provide a molecular-level understanding of the structure, energetics, and reactivity of this compound that can be difficult to access through experiments alone.

Density Functional Theory (DFT) has become a primary computational tool for studying organophosphorus compounds due to its balance of accuracy and computational efficiency. tandfonline.comrsc.org DFT calculations are widely applied to investigate the properties of DMEP and its analogs.

Key applications of DFT in the study of DMEP include:

Conformational Analysis: DFT is used to identify stable conformers (rotational isomers) of the molecule and calculate their relative energies. mdpi.com For the related methyl ethylphosphonate anion, ab initio calculations predicted three stable conformers, highlighting the molecule's flexibility. acs.org

Fragmentation Mechanisms: As mentioned previously, DFT calculations have been crucial in elucidating the complex and unusual fragmentation pathways of DMEP observed in mass spectrometry experiments. bham.ac.uk

Reaction Energetics: The energetics and kinetics of the isomerization and decomposition of DMEP have been analyzed using computational methods, providing insight into its atmospheric chemistry and thermal stability. acs.org

Spectroscopic Properties: DFT can simulate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. tandfonline.com It is also used to calculate the electronic structure to help interpret XPS and other electronic spectroscopy results. nih.gov

Surface Interactions: DFT calculations model the adsorption of organophosphonates on various surfaces, such as metal oxides, predicting adsorption energies and geometries. jh.eduresearchgate.netacs.org These calculations help explain experimental observations from techniques like XPS and Temperature Programmed Desorption (TPD). jh.eduresearchgate.net


Ab Initio and Semi-Empirical Calculations of Electronic Structure and Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound (DMEP) at a molecular level. Through the use of ab initio and semi-empirical methods, researchers can model its electronic structure and predict its reactivity without the need for direct experimentation.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer high accuracy. The Complete Basis Set (CBS-QB3) method, a high-level composite ab initio approach, has been employed to investigate the gas-phase properties of DMEP. acs.orgnih.gov These calculations have identified three stable conformational isomers, designated C1, C2, and C3, which differ in the orientation of the ethyl and methyl groups. The relative stability of these conformers has been determined, with C1 being the most stable. acs.orgnih.gov The small energy differences indicate that all three conformers are likely to be present at ambient temperatures. acs.orgnih.gov

Semi-empirical methods, such as PM3, offer a computationally less expensive alternative for studying large molecular systems, and have been used to estimate thermochemical data for a range of organophosphorus compounds, including relatives of DMEP. dtic.mil These methods combine a theoretical framework with parameters derived from experimental data to provide rapid estimations of molecular properties.

Detailed computational analyses of DMEP have elucidated key aspects of its electronic structure and reactivity. The gas-phase isomerization and decomposition reactions have been thoroughly investigated, revealing that decomposition requires significantly higher activation energy and, therefore, higher temperatures than isomerization. acs.orgnih.gov For instance, at 1000 K, the most stable conformer, C1, isomerizes to a different structural form (IM1) twice as fast as it decomposes. acs.orgnih.gov

Table 1: Relative Stability of this compound Conformers This table shows the relative energies of the three stable conformers of DMEP as calculated by the CBS-QB3 method. The energy of the most stable conformer (C1) is taken as the reference point.

ConformerRelative Energy (kcal/mol)
C10.00
C20.11
C31.87
Data sourced from Giri, A. et al. (2010). acs.orgnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Adsorption Phenomena

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in public literature, a wealth of information can be inferred from computational studies on its close structural analog, Dimethyl methylphosphonate (DMMP). DMMP is widely used as a less toxic surrogate for studying the environmental fate and interactions of more hazardous organophosphorus compounds due to its structural and electronic similarity. acs.orgnih.gov Comparisons of the reaction energetics of DMEP and DMMP support this approach. acs.orgnih.gov

MD simulations, often using reactive force fields like ReaxFF, provide insights into the dynamic behavior of molecules and their interactions with other substances and surfaces over time. psu.eduresearchgate.net Studies on DMMP reveal that its interactions are largely governed by the polar phosphonyl (P=O) group, which acts as a strong hydrogen bond acceptor. rsc.org

Adsorption on Surfaces: MD simulations have been used to extensively model the adsorption of DMMP on various surfaces, which is critical for understanding its detection and degradation.

Silica (B1680970) (SiO₂): On hydroxylated silica surfaces, DMMP binding occurs through a combination of van der Waals forces and hydrogen bonding between the P=O group of the phosphonate and the surface hydroxyl (-OH) groups. psu.eduacs.org At lower hydroxyl coverages, strong covalent bonds can form between the phosphonyl oxygen and silicon defect sites on the surface. psu.eduacs.org

Titania (TiO₂): On titanium dioxide surfaces, such as rutile and anatase, adsorption primarily occurs via the formation of a dative bond between the phosphonyl oxygen atom and a coordinatively unsaturated titanium atom on the surface. rsc.orgdtic.mildtic.mil Computational studies have found that dissociative adsorption is often thermodynamically favored over simple molecular adsorption on titania. dtic.mil

Intermolecular Interactions: Simulations have also explored the interactions of DMMP with other molecules. For example, studies of DMMP with thiourea (B124793) derivatives show that stable complexes are formed primarily through intermolecular double hydrogen bonding between the thiourea's hydrogen atoms and the phosphonate's oxygen atom. rsc.org MD simulations have also been used to investigate the interaction between DMMP and biomolecules like human serum albumin, revealing that such interactions can induce conformational changes in the protein. bmmj.org

Table 2: Summary of DMMP Intermolecular Interactions from MD Simulations This table summarizes the primary interaction mechanisms of DMMP with various substrates as determined by molecular dynamics simulations. These findings provide a model for the expected interactions of DMEP.

Interacting SubstratePrimary Interaction Mechanism(s)Key Findings
Hydroxylated SilicaHydrogen Bonding, Van der Waals forcesBinding strength depends on surface hydroxyl density. psu.eduresearchgate.net
Defective SilicaCovalent BondingStrong bonds form with 3-coordinate Si defects. psu.eduacs.org
Titania (Rutile, Anatase)Dative Bonding (Ti–O=P)Molecular adsorption occurs on titanium sites. rsc.orgdtic.mil
Thiourea DerivativesHydrogen BondingFormation of stable complexes via double H-bonds. rsc.org
Human Serum AlbuminNon-covalent interactionsInduces conformational changes in the protein. bmmj.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the detailed reaction pathways for the transformation and degradation of this compound. By calculating the potential energy surface for various reactions, researchers can identify the most likely mechanisms, transition states, and products.

The gas-phase thermal decomposition and isomerization of DMEP have been extensively modeled using high-level ab initio methods (like CBS-QB3) coupled with Rice−Ramsperger−Kassel−Marcus (RRKM) theory to calculate reaction rate constants. acs.orgnih.gov These studies provide a comprehensive picture of the unimolecular reactivity of DMEP at elevated temperatures. acs.orgnih.gov

Isomerization Pathways: The primary isomerization mechanism for all three stable conformers (C1, C2, C3) of DMEP is an intramolecular H-transfer reaction. acs.orgnih.gov In this process, a hydrogen atom is transferred from one of the carbon atoms to the phosphonyl oxygen, leading to the formation of an energetically less stable isomer. These isomerization reactions have significantly lower activation barriers compared to decomposition pathways, making them the dominant processes at moderate temperatures. acs.orgnih.gov

Decomposition Pathways: At higher temperatures, DMEP undergoes decomposition through several competing elimination channels. acs.orgnih.gov These reactions involve the breaking of C-O, P-C, or P-O bonds to release smaller, stable molecules. The primary decomposition pathways identified computationally include:

Methanol (B129727) (CH₃OH) Elimination: This is predicted to be a favorable decomposition channel for the C2 and C3 conformers, proceeding through a transition state to yield methanol and a corresponding phosphorus-containing product. acs.orgnih.gov

CH₂ (Carbene) Elimination: The most stable C1 conformer has a decomposition channel that involves the elimination of a methylene (B1212753) radical. acs.orgnih.gov

H₂ Elimination: This is another possible, though typically less favorable, decomposition pathway at high temperatures. acs.orgnih.gov

Computational studies have precisely quantified the energy barriers for these reactions, confirming that decomposition requires much higher temperatures than isomerization. acs.orgnih.gov For example, the least stable conformer, C3, isomerizes 10,000 times faster than it decomposes via methanol elimination at 1000 K. acs.orgnih.gov

Table 3: Selected Computed Reaction Pathways and Energetics for DMEP This table presents a simplified overview of the types of reaction channels computationally elucidated for DMEP and the general findings regarding their kinetics.

Reaction TypeDescriptionGeneral Energetic Profile
IsomerizationIntramolecular H-transfer from a carbon to the phosphonyl oxygen. acs.orgnih.govLower activation energy; kinetically favored over decomposition. acs.orgnih.gov
DecompositionElimination of small molecules like CH₃OH, CH₂, or H₂. acs.orgnih.govHigher activation energy; requires higher temperatures. acs.orgnih.gov
CH₃OH EliminationFavorable decomposition pathway for C2 and C3 conformers. acs.orgnih.govThermodynamically and kinetically favorable among decomposition channels at 1000-3000 K. acs.orgnih.gov
CH₂ EliminationA primary decomposition channel for the most stable C1 conformer. acs.orgnih.govKinetically slower than C1 isomerization at 1000 K. acs.orgnih.gov

Reactivity and Reaction Pathways of Dimethyl Ethylphosphonate

Thermal and Catalytic Decomposition Processes

Thermocatalytic decomposition is an effective method for breaking down stable organophosphorus compounds into less harmful substances. mdpi.com This process utilizes heat and a catalyst to lower the activation energy required for decomposition, enabling the reaction to proceed at lower temperatures. nih.gov

The thermocatalytic decomposition of phosphonates like Dimethyl ethylphosphonate on metal oxide catalysts is a complex process involving several steps. The initial step is the adsorption of the phosphonate (B1237965) molecule onto the catalyst's active sites, typically through the phosphoryl (P=O) group interacting with Lewis acid sites on the metal oxide surface. mdpi.comresearchgate.net

Following adsorption, the decomposition proceeds through the cleavage of the molecule's ester (P-OCH₃) and phosphonate (P-C₂H₅) bonds. The specific pathway and products depend significantly on the type of metal oxide catalyst used.

On Monovalent Metal Oxides (e.g., Al₂O₃, MgO): These catalysts are effective at cleaving the P-OCH₃ bonds. mdpi.comacs.org The process often occurs stepwise, with one methoxy (B1213986) group being removed, followed by the second. This reaction yields surface-bound ethylphosphonate and methanol (B129727), which can desorb from the surface. acs.org However, the P-C₂H₅ bond (analogous to the P-CH₃ bond in DMMP) is generally resistant to cleavage on these surfaces, even at elevated temperatures. mdpi.comacs.org

On Multivalent/Variable-Valence Metal Oxides (e.g., Fe₂O₃, CeO₂, CuO): These catalysts can cleave both the P-OCH₃ and the P-C₂H₅ bonds. mdpi.comacs.org The ability to break the stable P-C bond is often attributed to the metal's redox couple (e.g., Fe(III)/Fe(II) or Ce(IV)/Ce(III)), which provides a low-energy pathway for oxidative cleavage. acs.orgmdpi.com The decomposition on these catalysts is more complete, yielding products that can be further oxidized to carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and various phosphorus oxides (POₓ). mdpi.com

A common mechanism for oxidative decomposition on catalysts like CeO₂ is the Mars-van Krevelen mechanism. mdpi.commdpi.com In this cycle, the phosphonate molecule reacts with surface lattice oxygen from the catalyst, leading to the formation of products and an oxygen vacancy on the catalyst surface. This vacancy is then replenished by oxygen from the gas phase or the bulk of the catalyst, regenerating the active site for another cycle. mdpi.commdpi.com

The final surface byproducts often include the accumulation of phosphates, carbonates, and formates, which can eventually lead to the deactivation of the catalyst. mdpi.comresearchgate.net

The efficiency of thermocatalytic decomposition is highly dependent on the physical and chemical properties of the catalyst, including its morphology (shape and structure) and composition.

Catalyst Morphology: The shape of the catalyst at the nanoscale has a direct impact on its performance. Studies on cerium oxide (CeO₂) and zirconium dioxide (ZrO₂) catalysts with different morphologies have shown significant variations in their ability to decompose DMMP, a proxy for DEEP.

CeO₂ Nanostructures: When comparing CeO₂ nanoparticles, nanorods, and nanocubes, the nanorod morphology exhibited the highest performance and longest protection time in the thermocatalytic decomposition of DMMP. mdpi.comscispace.com

ZrO₂ Nanostructures: For ZrO₂ catalysts, a hollow microsphere morphology provided a longer protection time compared to flower-like shapes or nanoparticles for a given crystalline phase. nih.gov This is attributed to the high dispersion of active sites and improved accessibility for reactant molecules.

Catalyst Composition: The chemical composition of the catalyst is a critical factor. Bimetallic or composite catalysts often show enhanced activity compared to single-component catalysts due to synergistic effects.

CuO/ZrO₂ Catalysts: A composite catalyst of copper oxide and zirconium dioxide (CuO/ZrO₂) with a hollow microsphere structure demonstrated high efficiency. The catalyst with a 10% Cu/Zr ratio showed the best performance, which was attributed to the high dispersion of CuO on the ZrO₂ surface, strong metal-support interactions, and the generation of oxygen vacancies that enhance catalytic activity. mdpi.com

CuO/CeO₂ Catalysts: The addition of CuO to CeO₂ significantly improves the catalytic decomposition performance. The strong interaction between copper and cerium promotes electron transfer and oxygen migration, enhancing the catalyst's oxidative capability. mdpi.comsemanticscholar.org The performance of CuO/CeO₂ catalysts was found to strengthen as the Cu/Ce ratio increased, up to an optimal point. mdpi.com

Below is an interactive table summarizing the performance of various catalysts in the decomposition of DMMP, which serves as an indicator for DEEP decomposition.

Kinetic studies are essential for understanding the rates and mechanisms of decomposition reactions. The photocatalytic decomposition of DMMP vapor on a titania (TiO₂) thin film, for instance, was well-described by the Langmuir-Hinshelwood model. nsf.gov This model assumes that the reaction occurs between adsorbed reactant molecules on the catalyst surface.

Investigating the kinetics of DMMP decomposition on amorphous zirconium hydroxide (B78521) has been performed using variable-temperature in situ attenuated total reflection (ATR) infrared spectroscopy. nih.govacs.org This technique allows for real-time monitoring of the concentrations of reactants and products on the catalyst surface. Such studies have revealed that traditional methods of tracking the reaction by monitoring P-O vibrational modes can be inaccurate due to interference from transient surface methoxy species. nih.govacs.org An alternative approach is to monitor the ρ(PCH₃) modes to more accurately track the decomposition reaction. nih.gov While these specific studies focus on DMMP, the methodologies and kinetic models are directly applicable to studying the decomposition of this compound.

Hydrolytic and Solvolytic Reactions

Hydrolysis and other solvolysis reactions represent important degradation pathways for phosphonates in various environments, particularly aqueous ones.

Hydrolysis is a primary degradation process for phosphonate esters in water. oecd.org The hydrolysis of this compound involves the cleavage of one or both of the P-OCH₃ ester bonds by water, leading to the formation of Ethylphosphonic acid and Methanol.

The mechanism of hydrolysis on catalyst surfaces, such as zirconium hydroxide, has been studied computationally. Two primary pathways have been identified for the analogous DMMP:

Addition-Elimination: This mechanism involves the nucleophilic attack of a hydroxyl group on the phosphorus center, forming a pentacoordinate intermediate, followed by the elimination of a methoxy group. This pathway is generally considered both kinetically and thermodynamically favored. semanticscholar.orgfigshare.com

Direct Interchange: This involves a direct exchange between a hydroxyl group and a methoxy group of the phosphonate. semanticscholar.org

The rate of hydrolysis is highly dependent on pH. For the related compound Dimethyl phosphonate (DMP), the degradation is significantly faster under neutral or basic conditions compared to acidic conditions. oecd.org

Studies on the hydrolysis of DMMP in hot-compressed water show that the reaction follows pseudo-first-order kinetics, producing methylphosphonic acid and methanol as the sole products. acs.orgnih.gov The activation energy for this process was determined to be 90.17 ± 5.68 kJ/mol, indicating a significant thermal barrier that can be overcome at elevated temperatures. acs.orgnih.gov This data is crucial for developing effective neutralization technologies for organophosphorus compounds.

Aminolysis and alcoholysis are solvolytic reactions involving the reaction of the phosphonate with an amine or an alcohol, respectively. These reactions involve the nucleophilic attack of the amine or alcohol on the electrophilic phosphorus center, resulting in the displacement of a methoxy group.

Kinetic studies on the aminolysis of related phosphinic chlorides with anilines have shown that the reaction mechanism can be concerted. researchgate.net Depending on the steric hindrance around the phosphorus center, the nucleophilic attack can occur from either the frontside or the backside. researchgate.net For less sterically hindered compounds, a backside attack is predominant. For more sterically hindered compounds, a frontside attack via a hydrogen-bonded, four-center transition state is proposed. researchgate.net These findings suggest that the steric bulk of the ethyl group in this compound, compared to the methyl group in DMMP, could influence the preferred reaction pathway and rate in aminolysis and alcoholysis reactions.

Photochemical Reactivity

The photochemical reactivity of organophosphorus compounds, including this compound, is of significant interest, particularly in the context of environmental remediation. The degradation of these compounds on semiconductor surfaces under irradiation is a key area of research. While specific studies on this compound are limited, extensive research on the closely related compound, dimethyl methylphosphonate (B1257008) (DMMP), provides valuable insights into the likely photochemical behavior of this compound due to their structural similarities.

Photodegradation Mechanisms on Semiconductor Surfaces

The photodegradation of organophosphonates on semiconductor surfaces, such as titanium dioxide (TiO2), is a well-documented process that leads to the mineralization of the organic compound into less harmful inorganic products. nih.govacs.orgnih.govnsf.gov The mechanism involves the generation of electron-hole pairs in the semiconductor upon absorption of photons with energy greater than its bandgap. These charge carriers initiate a series of redox reactions that ultimately break down the organophosphonate molecule.

The primary steps in the photodegradation of a compound like this compound on a TiO2 surface are believed to be as follows:

Adsorption: The this compound molecule first adsorbs onto the surface of the semiconductor catalyst.

Generation of Reactive Oxygen Species (ROS): Upon UV irradiation, electron-hole pairs are generated in the TiO2. The holes can react with surface-adsorbed water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (O2•−), which can further lead to the formation of other ROS.

Oxidative Attack: The powerful hydroxyl radicals are the primary species responsible for the initial attack on the adsorbed this compound molecule. This attack can lead to the cleavage of the P-C and P-O-C bonds.

Stepwise Degradation: The degradation proceeds in a stepwise fashion, with the cleavage of the ester groups to form ethylphosphonic acid and subsequently phosphoric acid. nih.gov The organic fragments (ethyl and methyl groups) are oxidized to intermediates such as aldehydes and carboxylic acids, and ultimately to carbon dioxide and water. acs.orgnih.govnsf.gov

Table 1: Key Reactive Species and Products in the Photodegradation of Organophosphonates on TiO2

Species TypeExamplesRole in Photodegradation
Reactive Oxygen Species Hydroxyl radical (•OH), Superoxide radical (O2•−)Primary oxidants that initiate the degradation of the organophosphonate.
Intermediates Ethylphosphonic acid, Acetaldehyde, Acetic acidFormed during the stepwise breakdown of the parent molecule.
Final Products Carbon dioxide (CO2), Water (H2O), Phosphate (B84403) (PO4^3−)Result of the complete mineralization of the organophosphonate. nih.gov

Influence of Adsorption State on Photoreactivity

The efficiency of the photodegradation process is significantly influenced by the way the organophosphonate molecule adsorbs onto the semiconductor surface. The orientation and binding of the molecule determine the accessibility of its various bonds to the photogenerated reactive species.

For organophosphonates like this compound, adsorption onto a metal oxide surface like TiO2 can occur through several modes:

Lewis Acid-Base Interaction: The phosphoryl oxygen (P=O) can act as a Lewis base and coordinate to the Lewis acidic metal centers (e.g., Ti^4+) on the semiconductor surface.

Hydrogen Bonding: The phosphoryl oxygen can also participate in hydrogen bonding with surface hydroxyl groups.

Reactions in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon double bonds and as a precursor for reactive intermediates.

Role as a Reagent in Carbon-Carbon Bond Formation (e.g., Horner-Wadsworth-Emmons Olefination Precursors)

This compound can serve as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. alfa-chemistry.comwikipedia.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.

To be used in an HWE reaction, this compound would first need to be functionalized at the ethyl group, typically by deprotonation at the α-carbon followed by reaction with an electrophile. However, a more common approach is to use a phosphonate that already contains an α-methylene group activated by an electron-withdrawing group.

For instance, if one were to synthesize a phosphonate reagent for HWE from a derivative of this compound, the general steps would be:

Functionalization: Introduce a leaving group on the ethyl moiety or use a related starting material that allows for the introduction of the phosphonate group adjacent to a reactive site.

Arbuzov Reaction: A common method to synthesize such phosphonates is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. alfa-chemistry.com

Deprotonation: The resulting phosphonate is then treated with a strong base (e.g., sodium hydride, n-butyllithium) to generate the nucleophilic phosphonate carbanion.

Reaction with Carbonyl: This carbanion then reacts with an aldehyde or ketone to form an alkene.

The HWE reaction generally favors the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed, making it a preferred method over the classical Wittig reaction in many cases. alfa-chemistry.comwikipedia.org

Generation and Reactivity of Phosphonate Ylides

The deprotonation of a phosphonate ester at the carbon adjacent to the phosphorus atom generates a phosphonate carbanion, which is a key reactive intermediate. This species is often referred to as a phosphonate ylide, although it is more accurately described as a resonance-stabilized carbanion.

In the case of this compound, direct deprotonation of the ethyl group is challenging due to the relatively low acidity of the C-H bonds. However, if an electron-withdrawing group is present on the carbon alpha to the phosphorus, the acidity is significantly increased, facilitating the formation of the ylide.

The general process for generating a phosphonate ylide from a suitable precursor is:

Where:

EWG is an electron-withdrawing group (e.g., -CO2R, -CN, -C(O)R).

R is a substituent.

Base is a strong base like NaH, LDA, or n-BuLi.

M+ is the counter-ion of the base.

These phosphonate ylides are highly nucleophilic and react readily with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones in the HWE reaction. Their reactivity is generally higher than that of the analogous phosphorus ylides used in the Wittig reaction.

Alkylating Agent Characteristics

Phosphonate esters, including this compound, can act as alkylating agents, although they are generally less reactive in this capacity compared to more common alkylating agents like alkyl halides or sulfates. The alkylation potential arises from the electrophilic nature of the carbon atoms in the alkoxy groups (in this case, methyl) attached to the phosphorus atom.

Under certain conditions, typically involving a strong nucleophile, one of the methyl groups of this compound can be transferred to the nucleophile. This is essentially the reverse of the final step of the Michaelis-Arbuzov reaction.

Where Nu- is a nucleophile.

This reactivity is not a primary application of this compound but is a potential side reaction in the presence of strong nucleophiles or under harsh reaction conditions. The lability of the methyl group is generally less than that of the ethyl group in related phosphonates due to steric factors.

Applications of Dimethyl Ethylphosphonate in Advanced Chemical Research

Catalytic Applications

The utility of organophosphonates in catalysis is a growing area of research. While direct application of dimethyl ethylphosphonate as a primary catalyst is not extensively documented, its role as a precursor for ligands and heterogeneous catalysts is of significant interest.

Role as a Catalyst or Co-catalyst in Organic Reactions

Current scientific literature does not prominently feature this compound acting directly as a catalyst or co-catalyst in major organic reactions. Its chemical structure does not lend itself to typical catalytic cycles in the way that transition metals or specific organocatalysts do. Research in phosphonate (B1237965) chemistry has largely focused on the synthesis of these compounds or their use as functional additives rather than as catalytic agents themselves. The synthesis of related compounds, such as diethyl ethylphosphonate, often requires a catalyst for the rearrangement of precursors like triethyl phosphite (B83602) google.com.

Use as a Ligand Precursor in Metal-Catalyzed Transformations

Phosphines are a critical class of ligands in metal-catalyzed reactions, valued for their ability to fine-tune the electronic and steric properties of a metal center nih.gov. Organophosphonates like this compound can serve as precursors for such ligands, although this requires synthetic modification. The P-C bond in DMEP is stable, providing a foundational ethyl group attached to the phosphorus atom. The methoxy (B1213986) groups, however, can be chemically altered.

The synthesis of phosphine (B1218219) ligands from phosphonates is a multi-step process. It typically involves the reduction of the phosphonate to a phosphine. These phosphine derivatives can then be used as ligands in metal complexes for catalysis nih.gov. Chiral phosphines are particularly sought after for asymmetric synthesis, and while not directly starting from DMEP, the principles of creating P-stereogenic centers are an active area of research nih.gov. The development of catalytic routes to synthesize functionalized and chiral phosphines is a key focus, as these ligands are essential for creating catalysts used in the pharmaceutical and fine chemical industries nih.gov.

Development of Heterogeneous Catalysts for Organophosphonate Transformations

This compound can be a precursor for the development of robust heterogeneous catalysts. The process involves hydrolyzing the phosphonate ester (DMEP) to its corresponding phosphonic acid (ethylphosphonic acid). This acid can then be reacted with metal salts to form metal phosphonate frameworks scispace.comscite.ai. These materials are often porous and exhibit high thermal stability, making them suitable as solid catalysts or catalyst supports dntb.gov.ua.

Metal phosphonate networks have demonstrated significant catalytic activity in various organic transformations. They combine the benefits of heterogeneous catalysis, such as ease of separation and reusability, with the high efficiency often seen in homogeneous systems scispace.com. For instance, cobalt-phosphonate networks have been shown to be highly efficient catalysts for the chemical fixation of carbon dioxide into cyclic carbonates under mild, solvent-free conditions rsc.org. These catalysts possess both Lewis and Brønsted acid sites, which are crucial for their activity rsc.org. The versatility of metal phosphonate chemistry allows for the creation of catalysts with defined structures and morphologies for specific applications scispace.comscite.ai.

Table 1: Applications of Metal Phosphonate Heterogeneous Catalysts This table summarizes reactions catalyzed by metal phosphonate frameworks, which can be synthesized from phosphonic acids derived from precursors like this compound.

Catalytic ApplicationMetal Phosphonate SystemReaction TypeReference
CO₂ FixationCobalt-Zoledronic Acid NetworkCycloaddition rsc.org
Coupling ReactionsPalladium-Zirconium PhosphonateSuzuki-Miyaura, Heck scispace.com
ReductionRuthenium-Zirconium PhosphonateHydrogenation scispace.com
OxidationVanadium-Organic FrameworksMethane to Acetic Acid dntb.gov.ua

Precursor in Materials Science and Polymer Chemistry

The high phosphorus content and chemical stability of this compound make it a valuable building block in materials science, particularly for the creation of functional polymers with enhanced properties.

Incorporation into Polymer Systems for Functional Materials

A primary application of organophosphonates like this compound and its analogues is as flame retardant additives in polymer systems irocoatingadditive.commdpi.com. When incorporated into polymers such as polyurethane (PU) foams or epoxy resins, these compounds significantly enhance fire resistance irocoatingadditive.comnih.goveuropean-coatings.com.

The flame-retardant mechanism of phosphorus compounds involves action in both the condensed and gas phases. During combustion, the phosphonate decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer, leading to the formation of a protective char layer on the material's surface nih.goveuropean-coatings.com. This char layer acts as a barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles european-coatings.com. In the gas phase, phosphorus-containing radicals can trap high-energy H· and OH· radicals that propagate combustion, thus quenching the flame nih.gov.

Diethyl ethylphosphonate (DEEP), a closely related compound, is noted for its dual function as both a flame retardant and a plasticizer in polyurethane foams, unsaturated polyester (B1180765) resins, and epoxy resins irocoatingadditive.com. The incorporation of such additives can substantially increase the Limiting Oxygen Index (LOI) and help materials achieve higher ratings in flammability tests like the UL-94 standard nih.goveuropean-coatings.com.

Table 2: Flame Retardant Performance of Polymers with Phosphonate Additives This table shows the effect of incorporating Dimethyl Methylphosphonate (B1257008) (DMMP), a compound structurally similar to DMEP, on the flammability of various polymers.

Polymer SystemPhosphonate Additive (wt%)Limiting Oxygen Index (LOI)UL-94 RatingReference
Waterborne Polyurethane (WPU)Pure WPU18.1%- nih.gov
WPUDMMP + Nano-Silica28.3%V-0 nih.gov
Epoxy Resin (EP)Pure EP-- european-coatings.com
Epoxy Resin (EP)BDMPP¹ (14%)33.8%V-0 european-coatings.com
Flexible PU FoamsPUF²19.7%- researchgate.net
Flexible PU FoamsPUF² + DMMP (10%) + EG³ (10%)24.9%- researchgate.net
¹BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate, a synthesized phosphonate flame retardant.
²sPUF: Soy-based flexible polyurethane foam.
³EG: Expandable graphite.

Role in Synthesis of Phosphorus-Containing Derivatives for Specialized Applications

This compound serves as a key intermediate in the synthesis of more complex, functionalized phosphorus-containing molecules. Its synthesis can be achieved through methods like the Michaelis-Arbuzov rearrangement of triethyl phosphite, often using an alkylating agent as a catalyst irocoatingadditive.com.

This foundational structure can be elaborated to create novel derivatives with tailored properties. For example, research into new flame retardants focuses on synthesizing larger phosphonate molecules to reduce volatility and migration out of the polymer matrix, which are known issues with smaller additives like dimethyl methylphosphonate (DMMP) researchgate.net. By using a phosphonate core, chemists can add other functional groups to create multifunctional additives. For instance, novel phosphonate flame retardants have been synthesized and incorporated into epoxy resins, which not only provide excellent fire retardancy but also enhance mechanical properties and reduce moisture absorption european-coatings.com. The versatility of phosphonate chemistry allows for the synthesis of a wide array of derivatives for applications ranging from materials science to the development of biologically active compounds researchgate.netscience.gov.

Table 3: Common Synthesis Routes for Organophosphonates This table outlines general methods used to synthesize phosphonates, including precursors similar to this compound.

Reaction NameReactantsProduct TypeKey FeaturesReference
Michaelis-Arbuzov ReactionTrialkyl phosphite + Alkyl halideAlkylphosphonateForms a new P-C bond; widely used for phosphonate synthesis. irocoatingadditive.com
Pudovik ReactionDialkyl phosphite + Aldehyde/Ketoneα-HydroxyphosphonateCatalyzed by a base; creates α-hydroxy functionalized phosphonates. researchgate.net
Hirao Cross-CouplingDialkyl phosphite + Aryl halideArylphosphonatePalladium-catalyzed cross-coupling to form P-C(sp²) bonds. organic-chemistry.org
Sandmeyer-type PhosphorylationArylamine + Triphenyl phosphiteArylphosphonateMetal-free process for converting anilines to arylphosphonates. organic-chemistry.org

No Information Available for this compound in the Specified Research Contexts

Extensive research has been conducted to find information regarding the application of This compound as an analytical standard and simulant in environmental and security research, specifically concerning its use as a simulant for organophosphorus agent detection and in the development of analytical techniques for its trace detection.

Despite a thorough review of available scientific literature, no significant data or research findings were identified for "this compound" within these specific contexts. The body of scientific research predominantly focuses on a different, though structurally similar, compound for these purposes.

A closely related compound, Dimethyl methylphosphonate (DMMP) , is widely documented and extensively used as a simulant for organophosphorus nerve agents, such as Sarin (GB) and Soman (GD) wikipedia.orgchemeurope.commdpi.com. Its physical and chemical properties are considered suitable for mimicking the behavior of these highly toxic agents in the development and calibration of detection equipment, without posing the same level of risk to researchers wikipedia.orgchemeurope.comacs.org. Consequently, a vast amount of literature exists detailing the use of DMMP in testing various sensor technologies and analytical methods sigmaaldrich.comnih.govresearchgate.netingentaconnect.com.

Given the strict focus of this article on this compound, and the lack of available information on its use as an organophosphorus agent simulant or for the development of specific trace detection techniques, the requested sections cannot be developed. The scientific community has, to date, concentrated its efforts on Dimethyl methylphosphonate for these applications.

Environmental Fate and Transformation in Advanced Chemical Systems

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of Dimethyl ethylphosphonate. Key pathways include atmospheric reactions with hydroxyl radicals and surface-mediated reactions on minerals and metal oxides.

In the atmosphere, the primary degradation pathway for many organic compounds, including this compound, is through reaction with hydroxyl (OH) radicals. These highly reactive species initiate oxidation processes that break down the parent molecule.

Rate constants for the gas-phase reaction of OH radicals with this compound have been measured at 296 ± 2 K and atmospheric pressure. The determined rate constant for DMEP is (17.0 ± 1.0) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This reaction leads to the formation of several smaller, oxygenated products. Investigations using atmospheric pressure ionization mass spectrometry (API-MS) and Fourier transform infrared (FT-IR) spectroscopy have identified the primary degradation products. acs.orgnih.gov

API-MS analysis revealed the formation of products with molecular weights of 124 and 126, which are attributed to CH₃OP(O)(C₂H₅)OH and (CH₃O)₂P(O)OH, respectively. acs.orgnih.gov Further analysis by FT-IR spectroscopy quantified the molar yields of various volatile products, providing insight into the fragmentation of the DMEP molecule following the initial OH radical attack. acs.orgnih.gov

Table 1: Products Identified from the Reaction of OH Radicals with this compound
ProductMolar Yield (%)Detection Method
Carbon Monoxide (CO)50 ± 7FT-IR
Carbon Dioxide (CO₂)11 ± 4FT-IR
Acetaldehyde (CH₃CHO)18 ± 8FT-IR
Formaldehyde (HCHO)< 7FT-IR
Formic Acid (HC(O)OH)< 6FT-IR
Organonitrate (RONO₂)≤ 5FT-IR
Formate Ester5.0 ± 1.5FT-IR
CH₃OP(O)(C₂H₅)OHNot QuantifiedAPI-MS
(CH₃O)₂P(O)OHNot QuantifiedAPI-MS

The interaction of phosphonates with solid surfaces, such as metal oxides and mineral phases found in soils and dust, represents another significant abiotic degradation pathway. While specific studies on this compound are limited, extensive research on the closely related analogue, Dimethyl methylphosphonate (B1257008) (DMMP), provides valuable insights into these surface-mediated reactions. acs.orgjh.edumdpi.com

DMMP decomposition on metal oxides often involves the cleavage of the P-OCH₃ bond. jh.edumdpi.com The reactivity and reaction products are highly dependent on the nature of the metal oxide. acs.org On surfaces like aluminum oxide, magnesium oxide, and lanthanum oxide, DMMP initially binds to an acid site via its P=O group. acs.org This is followed by the stepwise elimination of methoxy (B1213986) groups to produce methanol (B129727), starting at temperatures as low as 50°C. acs.org The final product on these surfaces is a surface-bound methylphosphonate, where the P-CH₃ bond remains intact and is resistant to further oxidation. acs.org

In contrast, iron oxide facilitates the cleavage of the more stable P-CH₃ bond. acs.org This enhanced reactivity is attributed to the ability of iron to cycle between different oxidation states (Fe(III)/Fe(II)), which provides a low-energy pathway for the oxidative cleavage of the P-CH₃ bond. acs.org On iron oxide, complete elimination of both methoxy and methyl groups occurs at temperatures above 300°C. acs.org Similarly, studies on cerium oxide (CeO₂), a variable-valence metal oxide, show that it can catalytically oxidize DMMP to products like CO, CO₂, and phosphorus oxides (POₓ). mdpi.com

The interaction with mineral phases is also an important factor. For instance, DMMP shows strong adsorption to natural montmorillonite (B579905) clay, which can influence its mobility and degradation in soil environments. nih.gov

Table 2: Decomposition of Dimethyl Methylphosphonate (DMMP) on Various Metal Oxide Surfaces
SurfaceDecomposition Onset TemperatureKey ProductsP-C Bond Cleavage
Aluminum Oxide (Al₂O₃)~50°CMethanol, Surface-bound MethylphosphonateNo
Magnesium Oxide (MgO)~50°CMethanol, Surface-bound MethylphosphonateNo
Lanthanum Oxide (La₂O₃)~50°CMethanol, Surface-bound MethylphosphonateNo
Iron Oxide (Fe₂O₃)>200°CComplete elimination of organic groupsYes
Zirconium Oxide (ZrO₂)Room Temperature (dissociative adsorption)Methanol, Dimethyl ether, FormaldehydeNo
Cerium Oxide (CeO₂)-Methanol, CO, CO₂, H₂, POₓ speciesYes

Biotic Transformation Mechanisms

Microorganisms have evolved diverse metabolic pathways to utilize organophosphonates as a source of essential nutrients, primarily phosphorus. nih.gov This biodegradation is a key process in the environmental breakdown of compounds like this compound.

Microbial degradation is considered the primary mechanism for the breakdown and detoxification of many organophosphorus pesticides in soil and water systems. scielo.org.mx A wide range of soil bacteria and, to a lesser extent, fungi, are capable of degrading organophosphonates. nih.govoup.com Genera such as Pseudomonas, Arthrobacter, and Ochrobactrum have been identified as effective degraders of various phosphonates. researchgate.netbohrium.com

The central challenge in the biodegradation of phosphonates is the cleavage of the highly stable carbon-phosphorus (C-P) bond. nih.gov Microorganisms that can break this bond gain a significant advantage in phosphate-limited environments. nih.govmdpi.com Studies have shown that the ability of microbial communities to degrade these compounds can be enhanced through adaptation. bohrium.com The rate of degradation can also be influenced by environmental factors such as soil pH, with higher bacterial activity often observed at higher pH levels. oup.com While much of the research has focused on agriculturally significant phosphonates like glyphosate, the enzymatic machinery involved is often capable of acting on a broader range of similar compounds. researchgate.netmdpi.com

The microbial breakdown of phosphonates is facilitated by specific enzymes. At least three distinct enzymatic systems for C-P bond cleavage have been identified: hydrolytic, oxidative, and radical-based mechanisms. nih.gov

Hydrolytic Pathways: These pathways involve enzymes known as phosphonatases, which catalyze the hydrolytic cleavage of the C-P bond. This is a common mechanism for the degradation of compounds like 2-aminoethylphosphonate (AEP). nih.gov The process often involves an initial activation of the molecule before the C-P bond is broken. nih.gov

Oxidative Pathways: In this mechanism, the C-P bond is cleaved through an oxidative reaction, which has been observed for the degradation of methylphosphonic acid in certain bacteria. nih.gov

C-P Lyase Pathway: This is a radical-based mechanism involving a large enzyme complex. It is a more versatile pathway capable of degrading a wide range of phosphonates and is particularly important for bacterial survival in phosphate-scarce environments. nih.govmdpi.com

In addition to C-P bond cleavage, the ester bonds (P-O-C) in compounds like this compound are susceptible to enzymatic hydrolysis by phosphodiesterases and phosphatases. acs.orgnih.gov For example, acid phosphatase has been shown to hydrolyze organophosphates adsorbed onto goethite mineral surfaces, indicating that these enzymatic processes can occur at the solid-water interface in soils and sediments. nih.gov This hydrolysis would cleave the ethyl and methyl ester groups, releasing ethanol (B145695) and methanol, respectively, and forming ethylphosphonic acid, which could then be further degraded by C-P bond cleaving enzymes.

Transport and Distribution in Environmental Compartments

The movement of this compound through the environment is dictated by its physical and chemical properties. Data from the analogue DMMP indicates a high water solubility and a low octanol-water partition coefficient (log Kow of -0.61), suggesting it will not significantly bioaccumulate in organisms. nih.govnoaa.gov

Based on these properties, this compound is expected to be mobile in soil and aquatic systems. nih.gov Its low estimated organic carbon-water (B12546825) partition coefficient (Koc) suggests it will not strongly adsorb to organic matter in soil, potentially leading to leaching into groundwater. nih.gov However, as noted previously, strong interactions can occur with specific mineral surfaces, such as montmorillonite clay, which could retard its movement. nih.gov

Volatilization from water or moist soil surfaces may be a relevant transport process, given its vapor pressure. nih.gov Once in the atmosphere, it would be subject to degradation by hydroxyl radicals as described in section 6.1.1. Due to its rapid degradation in the atmosphere and susceptibility to hydrolysis and biodegradation in soil and water, long-range transport is not anticipated to be a major factor. ashland.comepa.gov

Sorption and Desorption Behavior on Adsorbent Materials

Data from specific studies on the sorption and desorption characteristics of this compound on a range of adsorbent materials are not available in the reviewed scientific literature. Therefore, a detailed analysis and data table on its behavior with materials such as activated carbon, clays, or metal-organic frameworks cannot be provided at this time.

Permeability Studies Across Model Membranes

There is a lack of specific research on the permeability of this compound across model membranes as a non-biological, chemical transport phenomenon. Consequently, data on its flux, permeability coefficients, and the influence of membrane composition on its transport are not available to be presented in a detailed discussion or data table.

Q & A

Q. What are the standard synthesis protocols for dimethyl ethylphosphonate, and how can purity be ensured?

this compound is typically synthesized via esterification or transesterification reactions. For example, diethyl ethylphosphonate (DEEP) can react with thionyl chloride under reflux conditions (5 hours at elevated temperatures) to yield ethylphosphonyl dichloride, which is subsequently distilled for purification . Key steps include:

  • Use of catalytic dimethylformamide (DMF) to enhance reaction efficiency.
  • Strict temperature control during reflux (18 hours) to avoid side reactions.
  • Distillation under reduced pressure to isolate the product. Purity is ensured via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Key Synthesis Parameters Conditions Reference
ReactantDiethyl ethylphosphonate (DEEP)
ReagentThionyl chloride
CatalystDMF
Reaction Time18 hours (reflux)
Purification MethodDistillation

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 31P NMR : Identifies phosphorus-containing functional groups (δ ~30–40 ppm for phosphonates) .
  • 1H/13C NMR : Confirms alkyl chain integrity and ester linkages.
  • GC-MS : Detects volatile impurities and quantifies purity .
  • FT-IR : Validates P=O and P-O-C bonds (stretching at 1250–1300 cm⁻¹ and 1050–1150 cm⁻¹, respectively) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammable and toxic) .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?

  • Catalyst Screening : Test alternatives to DMF, such as ionic liquids, to reduce side reactions .
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to enhance reagent compatibility.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to balance reaction rate and decomposition .
  • In Situ Monitoring : Employ real-time NMR or FT-IR to track conversion efficiency .

Q. What strategies mitigate inconsistencies in flammability data when evaluating this compound as a flame retardant?

  • Standardized Testing : Use consistent methods (e.g., UL94 vertical burning test or limiting oxygen index (LOI)) to compare results .
  • Sample Purity : Remove trace solvents or unreacted precursors via column chromatography .
  • Synergistic Additives : Combine with nitrogen-based compounds (e.g., melamine) to enhance flame-retardant efficacy .
Flame-Retardant Properties Observation Reference
Phosphorus ContentHigher than phosphates, enhancing radical scavenging
Thermal DecompositionStable up to 200°C (TGA data)

Q. How does computational modeling assist in predicting the thermal degradation pathways of this compound?

  • Density Functional Theory (DFT) : Models bond dissociation energies to identify weak points (e.g., P-O vs. C-O cleavage) .
  • Molecular Dynamics (MD) : Simulates interactions in polymer matrices to predict flame-retardant mechanisms .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates alkyl chain length with thermal stability .

Q. What analytical approaches resolve discrepancies in ecotoxicological assessments of this compound?

  • Standardized Bioassays : Use OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna tests) .
  • Metabolite Tracking : LC-MS/MS to identify degradation byproducts in environmental samples .
  • Comparative Studies : Cross-reference data with structurally similar compounds (e.g., dimethyl methylphosphonate) to validate trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl ethylphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl ethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.